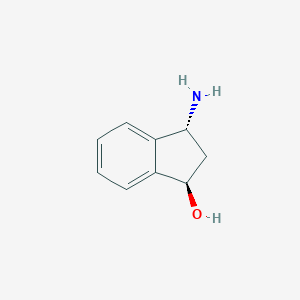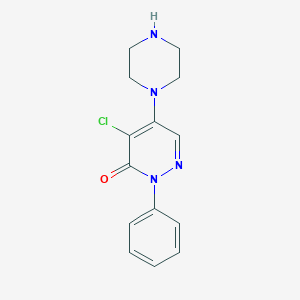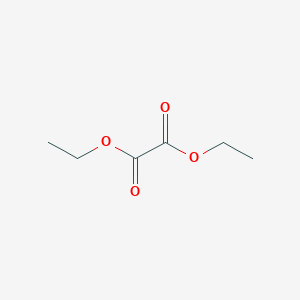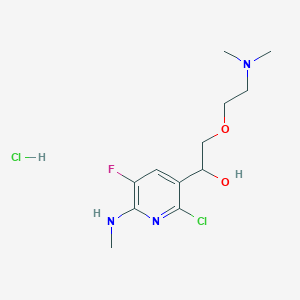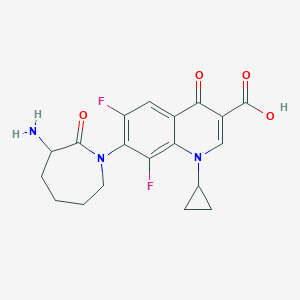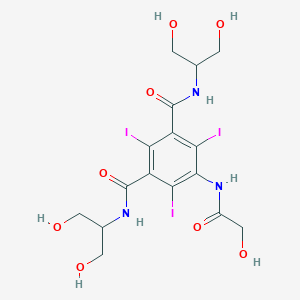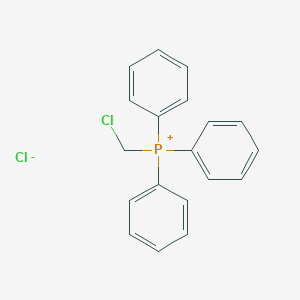
(Chloromethyl)triphenylphosphonium chloride
説明
(Chloromethyl)triphenylphosphonium chloride is a white to almost white fine crystalline powder . It is used for corrosion inhibition of iron and acts as a potential electrophile .
Synthesis Analysis
This compound is a phosphonium ylide reagent for Wittig olefinations . It is involved in elimination reactions for the synthesis of linear alkynes .Molecular Structure Analysis
The molecular formula of (Chloromethyl)triphenylphosphonium chloride is C19H17Cl2P . The molecular weight is 347.22 . The InChI string is 1S/C19H17ClP.ClH/c20-16-21 (17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 .Chemical Reactions Analysis
This compound is involved in acting as a potential electrophile, elimination reactions for the synthesis of linear alkynes, intramolecular nucleophilic vinylic substitution, homologation of aldehydes, and endo-selective alkynol cycloisomerization .Physical And Chemical Properties Analysis
(Chloromethyl)triphenylphosphonium chloride is a white to almost white fine crystalline powder .科学的研究の応用
Corrosion Inhibition of Iron
(Chloromethyl)triphenylphosphonium chloride: is utilized in the field of corrosion science to prevent the deterioration of iron. It acts as a corrosion inhibitor, forming a protective layer on the metal surface, which significantly reduces the rate of corrosion. This application is crucial in extending the lifespan of iron-based structures and components, particularly in harsh environments .
Electrophile in Organic Synthesis
In organic chemistry, this compound serves as a potential electrophile. It can participate in various reactions where an electron-rich species (nucleophile) attacks the positively charged phosphorus center. This reactivity is exploited in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Synthesis of Linear Alkynes
The compound is involved in elimination reactions that are pivotal for the synthesis of linear alkynes. Alkynes are a group of organic compounds characterized by a carbon-carbon triple bond and are fundamental in the synthesis of various organic compounds, including polymers and natural products .
Intramolecular Nucleophilic Vinylic Substitution
Intramolecular nucleophilic vinylic substitution: is another reaction type where (Chloromethyl)triphenylphosphonium chloride is used. This reaction involves the substitution of a vinyl group within a molecule, which is a key step in the construction of cyclic compounds that are prevalent in many bioactive molecules .
Homologation of Aldehydes
The compound plays a role in the homologation of aldehydes, a process that involves the lengthening of the carbon chain of an aldehyde. This reaction is significant in the field of synthetic chemistry, as it allows for the creation of more complex molecules from simpler ones .
Endo-Selective Alkynol Cycloisomerization
Finally, (Chloromethyl)triphenylphosphonium chloride is used in endo-selective alkynol cycloisomerization . This reaction is used to synthesize cyclic ethers, which are important in various chemical industries, including pharmaceuticals, due to their ring structure and reactivity .
Safety and Hazards
作用機序
Target of Action
(Chloromethyl)triphenylphosphonium chloride is a phosphonium ylide reagent . The primary targets of this compound are aldehydes and ketones . These targets play a crucial role in various biochemical reactions, including the Wittig reaction, which is used for the synthesis of alkenes .
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through the Wittig reaction . In the presence of a strong base, the compound is converted into a ylide, which then reacts with aldehydes or ketones to produce a vinyl chloride product .
Biochemical Pathways
The primary biochemical pathway affected by (Chloromethyl)triphenylphosphonium chloride is the synthesis of alkenes via the Wittig reaction . The downstream effects of this pathway include the production of vinyl chloride derivatives, which can serve as intermediates in various organic synthesis reactions .
Result of Action
The result of the action of (Chloromethyl)triphenylphosphonium chloride is the formation of vinyl chloride derivatives . These derivatives can be used as intermediates in various organic synthesis reactions, including the production of pharmaceuticals and other bioactive compounds .
Action Environment
The action of (Chloromethyl)triphenylphosphonium chloride is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of a strong base . Additionally, the compound’s efficacy in organic synthesis reactions can be influenced by the concentration of the target aldehydes or ketones, as well as the presence of other reactants or catalysts.
特性
IUPAC Name |
chloromethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYFAZGVNNYGJQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967400 | |
| Record name | (Chloromethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)triphenylphosphonium chloride | |
CAS RN |
5293-84-5 | |
| Record name | Phosphonium, (chloromethyl)triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5293-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, chloromethyltriphenyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005293845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5293-84-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Chloromethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



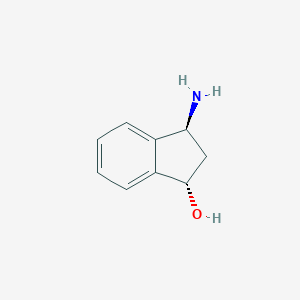
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
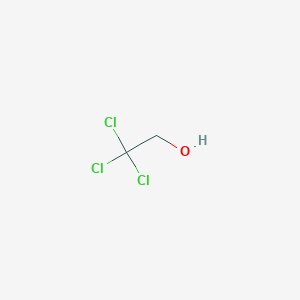
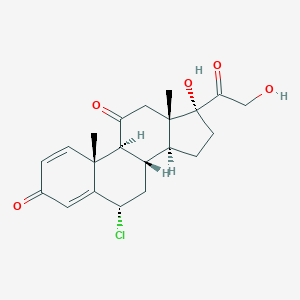
![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)
